molecular formula C20H23FN6O3S B2466107 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine CAS No. 1984056-25-8

1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine

Cat. No. B2466107
CAS RN: 1984056-25-8
M. Wt: 446.5
InChI Key: MFNNXJUWOBRXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C20H23FN6O3S and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, have been studied for their anticancer activity. These compounds have shown efficacy against various cancer cell lines such as lungs, kidneys, CNS, ovaries, prostate, and breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness of these compounds, measured through in vitro screening, indicates their potential in cancer treatment (Turov, 2020).

Antimicrobial and Anti-biofilm Properties

Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent antibacterial and cytotoxic activities against different bacterial strains and cell lines. Notably, these compounds exhibited strong inhibitory activities against MRSA and VRE bacterial strains, as well as effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin. This highlights their potential as antibacterial and biofilm inhibitors (Mekky & Sanad, 2020).

Molecular Structure Investigations

Investigations into the molecular structure of certain triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. These studies, involving X-ray crystallography, Hirshfeld, and DFT calculations, have analyzed intermolecular interactions and computed molecular structures, providing insights into the physical and chemical properties of these compounds (Shawish et al., 2021).

Synthesis of Sulfonamide Derivatives

The development and characterization of sulfonamide derivatives of heterocyclic compounds have been significant due to their potential as inhibitors of human carbonic anhydrases. This research highlights the synthesis of novel sulfonamide derivatives and their structural characterization, emphasizing the scientific interest in these compounds for potential biochemical applications (Komshina et al., 2020).

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3S/c1-14-12-15(2)27(22-14)20(28)16-13-24(3)23-19(16)31(29,30)26-10-8-25(9-11-26)18-7-5-4-6-17(18)21/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNNXJUWOBRXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.